molecular formula C17H20N4O4S B2570263 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1226459-46-6

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2570263
CAS RN: 1226459-46-6
M. Wt: 376.43
InChI Key: KTQVZMJKUNWFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazolin-4(3H)-one . It has been synthesized and investigated for its activity against Toxoplasma gondii tachyzoites in vitro . The compound has shown good efficacy in inhibiting T. gondii .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI . This is followed by deprotection of the BOC group in IPA HC1 .


Molecular Structure Analysis

The molecular formula of the compound is C17H20N4O4S. The molecular weight is 376.43.


Chemical Reactions Analysis

The reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI, followed by deprotection of BOC group in IPA HC1, gives a similar compound . This compound on treatment with benzene/methane sulfonyl chloride in DCM in the presence of TEA at RT, results in the formation of a similar compound .

Scientific Research Applications

Synthesis and Chemical Stability

  • A method for simplifying the preparation of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key building block for potent antagonists of fibrinogen receptor derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one, has been developed. This involves C-N cross-coupling and intramolecular amidation, showing potential for designing various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).
  • The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions has been studied, revealing its stability against UV radiation, elevated temperatures, and oxidants, but showing instability towards hydrolysis in alkaline environments. This provides insights for regulatory documentation preparation for pharmaceutical substances (Gendugov et al., 2021).

Pharmacological Applications

  • Novel 4-aminoquinoline derivatives, including sulfonyl analogs, have been developed and screened for anticancer activities across various cancer cell lines. One compound exhibited significant selectivity and potency, suggesting a potential pathway for less toxic treatments for cancer cells (Solomon et al., 2019).
  • The synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one has been explored, contributing to the development of compounds with potential applications in medical chemistry, highlighting the versatility of the quinazolin-4(3H)-one framework in drug development (Acharyulu et al., 2010).

Potential Antimicrobial and Anticancer Activities

  • A series of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of these derivatives as anticancer agents (Cao et al., 2009).
  • N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed promising antimicrobial activity, highlighting the potential of quinazolin-4(3H)-one derivatives in addressing antibiotic resistance (Babu et al., 2015).

Mechanism of Action

The compound has shown good efficacy in inhibiting T. gondii . The structure-activity relationship studies imply that hydrophobic aryl at the side chain would be preferred for improvement of activity . Molecular docking study reveals these compounds appeared high affinity to TgCDPK1 by interaction with the hydrophobic pocket of ATP-binding cleft .

properties

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-16(11-20-12-18-15-4-2-1-3-14(15)17(20)23)19-7-9-21(10-8-19)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVZMJKUNWFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.